Para-Bromine Substituent Confers Differential Lipophilicity (XLogP3 = 2.9) Relative to Non-Brominated Analog (XLogP3 = 2.1)
The target compound (4-Bromo-2-(trifluoromethoxy)phenyl)methanol exhibits a computed XLogP3 value of 2.9, representing a significant increase in lipophilicity compared to the non-brominated analog 2-(trifluoromethoxy)phenyl)methanol (CAS 175278-07-6), which has a computed XLogP3 of approximately 2.1 [1]. This difference arises from the contribution of the para-bromine atom, which adds substantial hydrophobic character to the molecular scaffold [2].
| Evidence Dimension | Lipophilicity (XLogP3, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 2-(Trifluoromethoxy)phenyl)methanol (CAS 175278-07-6): XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +0.8 units |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.04.14 release) [1][2] |
Why This Matters
Higher lipophilicity (ΔXLogP3 = +0.8) alters membrane permeability and pharmacokinetic profile of derived compounds, making the brominated variant preferable for optimizing blood-brain barrier penetration or modulating logD in lead optimization campaigns.
- [1] PubChem Compound Summary for CID 45789872, [4-Bromo-2-(trifluoromethoxy)phenyl]methanol. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 2734203, [2-(Trifluoromethoxy)phenyl]methanol. National Center for Biotechnology Information, 2025. View Source
